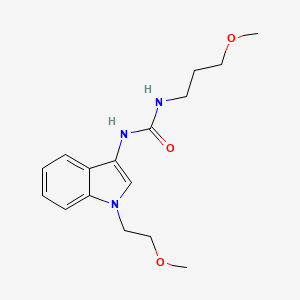

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea

Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of methoxyethyl and methoxypropyl groups attached to the indole ring, which may influence its chemical and biological properties.

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-methoxypropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-21-10-5-8-17-16(20)18-14-12-19(9-11-22-2)15-7-4-3-6-13(14)15/h3-4,6-7,12H,5,8-11H2,1-2H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTLQMWPPJMWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)NC1=CN(C2=CC=CC=C21)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized through various methods such as Fischer indole synthesis.

Functionalization: The indole core is then functionalized with the methoxyethyl and methoxypropyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides and base catalysts.

Urea Formation: The final step involves the formation of the urea linkage. This can be accomplished by reacting the functionalized indole with an isocyanate or by using a urea derivative in the presence of a suitable catalyst.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This may lead to the formation of oxidized derivatives with altered biological activity.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different chemical properties.

Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its mechanism of action and efficacy in various disease models.

Biological Studies: The compound is used as a tool to study biological processes and pathways. It may serve as a probe to investigate the role of specific proteins or enzymes in cellular functions.

Chemical Biology: The compound is employed in chemical biology to explore the interactions between small molecules and biological macromolecules. It can be used to identify potential drug targets and develop new therapeutic agents.

Industrial Applications: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or receptors, resulting in altered cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:

1-(1-(2-hydroxyethyl)-1H-indol-3-yl)-3-(3-hydroxypropyl)urea: This compound has hydroxyl groups instead of methoxy groups, which may result in different chemical and biological properties.

1-(1-(2-ethyl)-1H-indol-3-yl)-3-(3-propyl)urea: This compound lacks the methoxy groups, which may affect its solubility and reactivity.

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methyl)urea: This compound has a methyl group instead of a methoxypropyl group, which may influence its biological activity and pharmacokinetics.

The presence of methoxyethyl and methoxypropyl groups in this compound may confer unique properties, such as increased solubility, enhanced binding affinity to molecular targets, and improved pharmacokinetic profile.

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities and applications in medicinal chemistry. This compound features methoxyethyl and methoxypropyl substituents on the indole ring, which may significantly influence its biological properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 276.34 g/mol. The structure includes an indole core connected to a urea moiety, which can affect its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate the activity of specific proteins or enzymes, influencing cellular signaling pathways. For instance, it could potentially inhibit certain kinases or receptors, leading to altered physiological responses.

Research Findings

Several studies have explored the potential therapeutic applications of this compound:

- Anticancer Activity : Preliminary investigations suggest that indole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms, such as the modulation of cell cycle regulators or apoptotic pathways, are areas of ongoing research.

- Anti-inflammatory Properties : Compounds with indole structures have been shown to possess anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and mediators.

- Antimicrobial Effects : Some studies indicate that indole derivatives can exhibit antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar indole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea | Structure | Anticancer, Anti-inflammatory |

| 1-(1-(2-hydroxyethyl)-1H-indol-3-yl)-3-(3-hydroxypropyl)urea | Structure | Anticancer |

| 1-(1-(2-ethyl)-1H-indol-3-yl)-3-(3-propyl)urea | Structure | Unknown |

Q & A

Q. What synthetic strategies are effective for preparing 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea?

The synthesis of urea derivatives typically involves coupling isocyanates with amines or using carbodiimide-mediated reactions. For example:

- Coupling agents : Phosphorus trifluoride or carbodiimides (e.g., DCC) in solvents like dichloromethane (DCM) or THF under inert conditions .

- Substituent introduction : The 2-methoxyethyl group on indole may be introduced via alkylation of indole precursors using 2-methoxyethyl halides. Methoxypropyl groups can be appended via nucleophilic substitution or Mitsunobu reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., from ethanol/water) are common. Yields vary (40–63%), depending on steric and electronic factors .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : H and C NMR confirm substituent connectivity. For example, indole C3 protons resonate at δ 7.2–7.8 ppm, while methoxy groups appear as singlets near δ 3.3–3.5 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated for CHNO: 330.1818) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths/angles and hydrogen-bonding networks in the urea moiety .

Q. How can researchers optimize reaction conditions to improve yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products like oligoureas .

- Catalyst use : Lewis acids (e.g., ZnCl) or base catalysts (e.g., DIPEA) improve coupling efficiency .

Advanced Research Questions

Q. How does the methoxyethyl/methoxypropyl substitution pattern influence bioactivity?

- Steric effects : Bulky methoxypropyl groups may hinder target binding, while flexible methoxyethyl chains enhance membrane permeability .

- Electronic effects : Methoxy groups donate electron density, potentially modulating interactions with aromatic residues in enzyme active sites (e.g., kinase ATP pockets) .

- Case study : In TRKA kinase inhibitors, similar urea derivatives showed IC values <100 nM when methoxy groups were optimally positioned .

Q. What experimental models are suitable for evaluating biological activity?

- Kinase assays : Use recombinant TRKA or GSK-3β enzymes with ATP-competitive ELISA or fluorescence polarization assays .

- Microbial studies : For anti-biofilm activity (e.g., against Pseudomonas aeruginosa), employ crystal violet staining and qRT-PCR to quantify virulence gene suppression (e.g., lasR) .

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, correlating results with apoptosis markers (e.g., caspase-3 activation) .

Q. How can structural data resolve contradictions in bioactivity results?

- Crystallography : Compare binding modes of active vs. inactive analogs. For example, hydrogen bonds between the urea carbonyl and kinase hinge regions are critical for potency .

- Molecular dynamics : Simulate ligand-protein interactions to identify conformational changes induced by methoxy groups .

- SAR tables : Tabulate IC values against substituent size/logP to identify trends (e.g., smaller groups enhance solubility but reduce affinity) .

Q. What strategies address low reproducibility in NMR or crystallography data?

- NMR troubleshooting : Use deuterated solvents (e.g., DMSO-d) and 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Crystallography : Optimize crystal growth via vapor diffusion (e.g., 1:1 DCM/hexane). SHELXL refinement parameters (R-factor <0.05) ensure accuracy .

- Data validation : Cross-reference with computational models (e.g., DFT-optimized geometries) .

Methodological Guidelines

- Synthesis : Prioritize carbodiimide-mediated coupling for urea formation, with strict anhydrous conditions .

- Characterization : Always acquire C NMR and HRMS to confirm purity (>95%) before biological testing .

- Bioactivity : Include positive controls (e.g., staurosporine for kinase assays) and validate findings across multiple replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.